Tris(4-isopropylphenyl) phosphate

Description

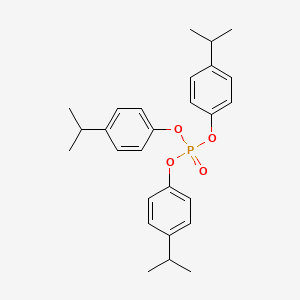

Structure

3D Structure

Properties

IUPAC Name |

tris(4-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVREEJNGJMLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858783 | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26967-76-0, 2502-15-0 | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-isopropylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Complex Isomerism

Advanced Synthetic Routes and Chemical Reaction Pathways

The industrial production of Tris(4-isopropylphenyl) phosphate (B84403) is a multi-step process, primarily involving the alkylation of a phenolic precursor followed by phosphorylation. The precise control of each step is critical to achieving the desired product in high yield and purity.

Phosphorylation of Isopropylated Phenols: Mechanisms and Selectivity

The final step in the synthesis of Tris(4-isopropylphenyl) phosphate is the phosphorylation of isopropylated phenols. The most common method involves the reaction of the isopropylphenol mixture with phosphorus oxychloride (POCl3). whiterose.ac.uknih.gov The general reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

Where Ar represents the isopropylphenyl group.

The mechanism of this reaction proceeds through a nucleophilic attack of the hydroxyl group of the isopropylphenol on the electrophilic phosphorus atom of phosphorus oxychloride. This is a stepwise process, with the sequential displacement of the chlorine atoms on the POCl₃ molecule. The reaction releases hydrogen chloride (HCl) as a byproduct, which is often removed by conducting the reaction in the presence of a base like pyridine (B92270) or by sparging with an inert gas to drive the equilibrium towards the product. researchgate.net

The selectivity of the phosphorylation reaction can be influenced by steric hindrance. Phenols with bulky substituents in the ortho position to the hydroxyl group may react more slowly. In some cases, for sterically hindered phenols, the use of Friedel-Crafts type catalysts may be necessary to facilitate the reaction, although this can sometimes lead to side reactions like dealkylation or rearrangement of the alkyl groups. whiterose.ac.uk Alternative phosphorylation methods include the use of a mixture of triethylphosphate and phosphorus pentoxide, which has been shown to be effective for the phosphorylation of phenols. orgsyn.org

Alkylation Strategies for Phenolic Precursors: Positional Control

The isomeric composition of the final this compound product is largely determined by the initial alkylation of phenol (B47542) with propylene (B89431) to produce isopropylphenol. nih.gov This Friedel-Crafts alkylation can result in the formation of ortho-, meta-, and para-substituted isomers, as well as di- and tri-isopropylated phenols.

Controlling the positional substitution (regioselectivity) is a key challenge. The choice of catalyst and reaction conditions plays a crucial role in directing the alkylation to the desired position.

Catalysts for Positional Control: A variety of catalysts are employed to influence the isomer distribution.

Zeolites: Shape-selective catalysts like H-BEA, SAPO-11, MCM-49, and HZSM-5 have been studied for the alkylation of phenol with propylene. The pore structure and acidity of the zeolite can favor the formation of a specific isomer. For instance, some zeolites can promote ortho-selectivity. researchgate.net

Aluminum Phenoxide: This catalyst, often formed in situ by reacting phenol with an aluminum compound, is known to favor ortho-alkylation. whiterose.ac.uk

Acid Catalysts: Brønsted acids such as p-toluenesulfonic acid and phosphoric acid, as well as Lewis acids like aluminum chloride, are also used. rsc.orggoogle.com The reaction conditions can be tuned to favor either ortho or para substitution. For example, lower temperatures may favor the formation of the para isomer, which is thermodynamically more stable.

The reaction can be steered towards high ortho-selectivity even without a catalyst by using supercritical water as the reaction medium. researchgate.net

| Catalyst System | Predominant Isomer(s) | Reference |

| Supercritical Water (no catalyst) | High ortho-selectivity (ortho/para ratio > 20) | researchgate.net |

| Silica Gel Supported Aluminium Phenolate | Ortho-selectivity for the first alkylation | whiterose.ac.uk |

| Rhenium (Re₂(CO)₁₀) | Mono-alkylation at the ortho-position | orgsyn.org |

| Brønsted Acids (e.g., p-toluenesulfonic acid) | Mixture of ortho and para isomers | google.com |

| Zeolites (e.g., H-BEA) | Influenced by pore structure and acidity | nih.gov |

Interactive Data Table: Catalytic Systems for Phenol Alkylation

Catalytic Systems in this compound Synthesis: Efficiency and Purity

The efficiency and purity of the final product are dependent on the catalytic systems used in both the alkylation and phosphorylation steps.

In the alkylation stage, the catalyst's role is to facilitate the reaction between phenol and propylene with high conversion and selectivity towards the desired isopropylphenol isomers. An efficient catalyst will operate under mild conditions, be easily separable from the reaction mixture, and be reusable. whiterose.ac.uknih.gov

In the phosphorylation step with phosphorus oxychloride, while often carried out without a catalyst, Lewis acids such as aluminum chloride can be employed, particularly for less reactive or sterically hindered phenols. whiterose.ac.ukrsc.org The presence of a catalyst can increase the reaction rate but may also lead to the formation of byproducts if not carefully controlled. The use of a stoichiometric amount of a base like pyridine acts as an HCl scavenger, improving the yield by shifting the reaction equilibrium.

| Reaction Step | Catalyst/Reagent | Function | Impact on Efficiency and Purity | Reference |

| Alkylation | Zeolites, Aluminum Phenoxide, Acid Catalysts | Facilitate C-C bond formation | Determines isomeric distribution of precursor, affects final product composition. | whiterose.ac.ukresearchgate.netgoogle.com |

| Phosphorylation | Phosphorus Oxychloride (POCl₃) | Phosphorylating agent | Primary reagent for ester formation. | nih.gov |

| Phosphorylation | Lewis Acids (e.g., AlCl₃) | Catalyze phosphorylation | Increases reaction rate, especially for hindered phenols. | whiterose.ac.ukrsc.org |

| Phosphorylation | Base (e.g., Pyridine) | HCl scavenger | Drives reaction to completion, improving yield. | researchgate.net |

Interactive Data Table: Catalytic Systems and Their Roles

Process Optimization for Yield and Isomeric Distribution Control

Optimizing the synthesis of this compound involves a careful balance of reaction parameters to maximize yield and control the final isomeric composition. A key strategy involves controlling the degree of isopropylation during the alkylation step. google.com

By using a low propylene-to-phenol molar ratio, the formation of mono-isopropylphenol is favored over di- and tri-isopropylated species. Subsequently, the unreacted phenol can be removed by distillation. This fractionation step yields a mixture enriched in mono-isopropylphenols, which is then used in the phosphorylation step. This approach is particularly useful for reducing the content of sterically hindered isomers, such as those with isopropyl groups at both ortho positions (e.g., 2,6-diisopropylphenyl phosphate), which can be difficult to phosphorylate and may affect the properties of the final product. google.com

Reaction temperature, pressure, and reaction time are also critical parameters that are optimized to control the reaction rate and selectivity in both the alkylation and phosphorylation stages. researchgate.net

Elucidation of Isomeric Composition and Structural Diversity

Commercial isopropylated triaryl phosphate products are typically complex mixtures of various isomers. publisso.de The number and position of the isopropyl groups on the phenyl rings can vary, leading to a wide range of structurally similar compounds.

Identification and Characterization of Ortho, Meta, and Para Substituted Isomers

The separation and identification of the individual ortho, meta, and para substituted isomers within a mixture of isopropylated triaryl phosphates is a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique employed for this purpose. publisso.de

The different isomers often have slightly different boiling points and polarities, allowing for their separation on a GC column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern of each separated component, which aids in its identification.

The mass spectra of these isomers can be very similar, but careful analysis of the relative abundance of certain fragment ions can help to distinguish between them. For example, the fragmentation patterns may differ based on the steric interactions between the isopropyl group and the phosphate ester moiety, which can influence the stability of the resulting fragment ions. nih.gov Advanced techniques such as high-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the confident identification of the elemental composition of the fragment ions.

Studies have successfully quantified individual isomers in commercial mixtures and environmental samples, revealing the prevalence of certain isomers over others. For instance, in some commercial products, isomers with ortho-isopropyl substitution have been found to be major components. nih.govresearchgate.net

| Analytical Technique | Information Provided | Application in Isomer Characterization | Reference |

| Gas Chromatography (GC) | Separation based on boiling point and polarity | Separates individual isomers in a complex mixture. | publisso.de |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Identifies individual isomers based on their mass and characteristic fragments. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Provides high confidence in the elemental composition of isomers and their fragments. | researchgate.net |

Interactive Data Table: Analytical Techniques for Isomer Characterization

Structure-Reactivity Relationships in Synthetic Pathways

The formation of the complex isomeric mixtures in technical ITPs is governed by fundamental principles of structure and reactivity in organic synthesis. The key step that determines the final isomeric profile is the Friedel-Crafts alkylation of phenol with propylene.

The hydroxyl (-OH) group of phenol is an activating, ortho-, para-directing group. This means it electronically favors the addition of the incoming electrophile (the isopropyl carbocation generated from propylene and the acid catalyst) to the positions ortho (2 and 6) and para (4) to the hydroxyl group. The meta position is generally less favored.

However, steric hindrance plays a significant role. The bulky isopropyl group creates spatial crowding, particularly at the ortho positions, which are adjacent to the hydroxyl group. This steric effect can influence the ratio of ortho to para substitution. Furthermore, once one isopropyl group is attached, it influences the position of subsequent additions. The formation of highly substituted phenols, especially those with isopropyl groups at both ortho positions (e.g., 2,6-diisopropylphenol), can be disfavored due to severe steric strain. google.com

Manufacturing processes are often designed to control these structure-reactivity relationships. For example, a process was developed specifically to reduce the formation of 2,6-diisopropylphenyl phosphate in the final product. google.comvulcanchem.com This is achieved by carefully controlling the alkylation conditions (using p-toluene sulfonic acid catalyst and a low propylene-to-phenol ratio) to preferentially form monoisopropylphenols and then fractionating the product before phosphorylation. google.com

In the subsequent phosphorylation step, the various alkylated and unalkylated phenols in the mixture react with phosphorus oxychloride. The reactivity of these different phenol species is generally similar, leading to a statistical incorporation into the final triaryl phosphate structure, reflecting the composition of the alkylated phenol feedstock.

Organophosphates like this compound also have inherent reactivity. They are susceptible to forming highly toxic and flammable phosphine (B1218219) gas if they come into contact with strong reducing agents. Additionally, partial oxidation can lead to the release of toxic phosphorus oxides. nih.govchemicalbook.com

Table 2: Compound Names Mentioned in this Article

Advanced Functional Applications and Mechanistic Investigations

Flame Retardancy: Fundamental Mechanisms and Performance Enhancement

Tris(4-isopropylphenyl) phosphate (B84403) is utilized to decrease the flammability of materials. guidechem.com Its efficacy as a flame retardant is rooted in a combination of gas-phase and condensed-phase mechanisms, which are intricately linked to its thermal decomposition behavior.

During combustion, the high temperatures cause the polymer and the flame retardant to break down. In the gas phase, Tris(4-isopropylphenyl) phosphate decomposes to produce phosphorus-containing radicals. These active species interfere with the combustion cycle by scavenging the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the flame. This process of radical trapping disrupts the exothermic reactions in the flame, thereby reducing heat generation and slowing the spread of fire.

In the solid, or condensed phase, of the burning material, this compound plays a crucial role in the formation of a protective char layer. guidechem.com Upon heating, the compound decomposes to yield phosphoric acid species. These acidic catalysts promote the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, carbonaceous char. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile gases to the combustion zone. guidechem.com

The thermal degradation of this compound is a critical step that initiates its flame retardant action. The decomposition process is complex and can proceed through various pathways, influenced by temperature and the surrounding chemical environment. A key outcome of this decomposition is the generation of a range of phosphorus-containing species, including phosphoric acid, polyphosphoric acid, and various organophosphorus radicals. The specific nature of these species dictates their subsequent effectiveness in both the gas-phase and condensed-phase mechanisms. When heated to decomposition, it is known to emit toxic vapors of phosphorous oxides. nih.gov

Table 1: Thermal Decomposition Characteristics

| Property | Value |

|---|---|

| Boiling Point | 220-270 °C at 0.53 kPa nih.gov |

The molecular architecture of this compound is directly linked to its flame retardant performance. The presence of the isopropyl groups on the phenyl rings influences the volatility and thermal stability of the molecule. This, in turn, affects the temperature at which the flame retardant action is initiated. The phosphorus content and the nature of the P-O-C bonds are also critical factors that determine the efficiency of char formation and radical scavenging.

The flame retardant performance of this compound can be significantly enhanced when used in combination with other additives. This phenomenon, known as synergism, often involves a cooperative interaction between the organophosphate and a co-additive, such as nitrogen-containing compounds (e.g., melamine) or other phosphorus-based retardants. For instance, in combination with a nitrogen source, the phosphoric acid species generated from the decomposition of this compound can react to form phosphorus-nitrogen compounds, which are often more effective at promoting char formation.

Plasticization: Molecular Interactions and Material Modification

Beyond its role in fire safety, this compound is also employed as a plasticizer, particularly in polymers like polyvinyl chloride (PVC) and polyurethane (PU). guidechem.comberkeley.edu

Plasticizers are additives that increase the flexibility, workability, and durability of a material. guidechem.com this compound achieves this by embedding itself between the long polymer chains. guidechem.com The bulky isopropylphenyl groups disrupt the close packing of these chains, thereby reducing the intermolecular forces (van der Waals forces) between them. This separation of the polymer chains allows them to slide past one another more easily, resulting in a softer and more pliable material. guidechem.com The phosphate core of the molecule also contributes to this effect through polar interactions with the polymer. guidechem.com

Table 2: Applications as a Plasticizer

| Polymer | Application |

|---|---|

| Polyvinyl Chloride (PVC) | Improves flexibility and durability. guidechem.comnih.gov |

| Polyurethane (PU) | Enhances flexibility. guidechem.com |

| Polyethylene (PE) | Used as a plasticizer. guidechem.com |

| Polypropylene (PP) | Used as a plasticizer. guidechem.com |

| Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) | Used as a plasticizer. guidechem.com |

| Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS) | Used as a plasticizer. guidechem.com |

| Polyvinyl Acetate (B1210297) (PVAC) | Used as a plasticizer. guidechem.com |

Compound Information

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen |

| Hydroxyl |

| Phosphoric acid |

| Polyphosphoric acid |

| Melamine |

| Polyvinyl chloride |

| Polyurethane |

| Polyethylene |

| Polypropylene |

| Polycarbonate |

| Acrylonitrile Butadiene Styrene |

| Polyphenylene Oxide |

| High Impact Polystyrene |

| Polyvinyl Acetate |

Investigation of Compatibility and Dispersion within Polymer Matrices

The performance of a plasticizer is critically dependent on its compatibility, or miscibility, with the host polymer. Poor compatibility can lead to phase separation, where the plasticizer "bleeds" or migrates to the surface of the material over time, resulting in a loss of flexibility and surface tackiness. Isopropylated triphenyl phosphates are noted for their good compatibility and low migration in PVC formulations. google.com

Compatibility is governed by the thermodynamics of mixing, which can be described by the Flory-Huggins theory. wikipedia.org The key parameter in this theory is the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer and the plasticizer. ms-editions.clpolyhub.org A negative or very small positive value of χ indicates favorable interactions and good miscibility. ms-editions.cl This parameter can be determined experimentally, often through methods like measuring the depression of the polymer's melting point, or computationally through molecular modeling. ms-editions.clresearchgate.net

Experimental techniques to assess compatibility and dispersion include:

Differential Scanning Calorimetry (DSC): A single, sharp glass transition temperature for a polymer-plasticizer blend is a strong indicator of good miscibility.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These imaging techniques can be used to examine the morphology of the polymer blend. A smooth, featureless surface at the nanoscale suggests a well-dispersed, single-phase system. researchgate.net

Migration Tests: These tests quantify the loss of plasticizer from the polymer when exposed to solvents, heat, or contact with other materials, providing a practical measure of permanence and compatibility. researchgate.net

Solvation and Intermolecular Forces in Plasticized Composites

At the molecular level, the process of plasticization can be viewed as the solvation of polymer chains by the plasticizer molecules. This compound acts as a solvent, surrounding segments of the polymer chains and shielding them from each other. This reduces the cohesive energy density of the polymer, which is the energy required to separate the polymer chains.

The primary intermolecular forces at play between this compound and a polymer like PVC are:

Van der Waals Forces: These are ubiquitous, weak attractions that occur between all molecules and are the primary interaction between the non-polar alkyl and phenyl groups of the plasticizer and the polymer backbone.

Dipole-Dipole Interactions: The polar C-Cl bonds in PVC create dipoles that can interact favorably with the strong dipole of the P=O bond in the phosphate ester group.

Lubricant Additive Functionality

Beyond its role in polymers, this compound and related isopropylphenyl phosphates are utilized as high-performance lubricant additives. service.gov.ukresearchgate.netresearchgate.net They function as anti-wear (AW) and extreme-pressure (EP) agents, particularly in hydraulic fluids and industrial lubricants where they protect mechanical components operating under demanding conditions. service.gov.uk

Interfacial Chemistry and Boundary Layer Formation

The protective action of this compound as a lubricant additive stems from its ability to react with the metal surfaces under tribological stress to form a durable, sacrificial boundary film. This process is a key aspect of tribochemistry. doaj.org

The formation of this boundary layer is driven by the high localized temperatures and pressures generated at the contact points (asperities) of the sliding surfaces. Under these conditions, the phosphate ester molecule undergoes thermal and catalytic decomposition. The reactive decomposition products then interact with the metal surface (typically iron or steel).

The mechanism generally involves the following steps:

Adsorption: The polar phosphate ester molecules adsorb onto the metal surface.

Decomposition: High temperatures and pressures at asperity contacts trigger the breakdown of the ester. Organophosphates can undergo oxidation, resulting in the release of phosphorus oxides. nih.gov

Reaction and Film Formation: The reactive phosphorus-containing species react with the iron on the surface to form a complex, glassy film. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) on surfaces lubricated with other phosphate esters have confirmed the presence of iron phosphates, iron oxides, and short-chain polyphosphates within the tribofilm. researchgate.netdoaj.org

This resulting boundary film is an easily shearable, sacrificial layer that prevents direct metal-to-metal contact. It has a lower shear strength than the base metal, which reduces friction, and it physically protects the surfaces from adhesive wear, scuffing, and seizure under high loads. The bulky isopropylphenyl groups also contribute to the structure and properties of this protective layer.

Environmental Dynamics and Biogeochemical Transformations

Environmental Distribution and Inter-compartmental Partitioning

The distribution of Tris(4-isopropylphenyl) phosphate (B84403) in the environment is largely dictated by its tendency to partition between different environmental media.

Fugacity models are used to predict the environmental distribution of chemicals. researchgate.net For Tris(4-isopropylphenyl) phosphate, a generic level III fugacity model has been employed to understand its partitioning behavior. service.gov.uk The model, consisting of four compartments (air, water, soil, and sediment), was run with a hypothetical release rate to simulate its distribution. service.gov.uk

The results indicate that regardless of the initial release compartment (air, soil, or water), a significant portion of this compound ultimately resides in the soil and sediment. service.gov.uk When released into the air, it predominantly deposits onto the soil. service.gov.uk If released into soil, it tends to remain there with minimal transfer to water or sediment. service.gov.uk When introduced into water, it partitions significantly to the sediment. service.gov.uk This behavior is attributed to its low volatility and high affinity for solid phases. service.gov.uknih.gov

Table 1: Predicted Environmental Distribution of this compound using a Level III Fugacity Model

| Release Compartment | Predominant Final Compartment(s) | Key Findings |

| Air | Soil | The substance distributes mainly to the soil via atmospheric deposition. service.gov.uk |

| Soil | Soil | The substance generally remains in the soil with limited movement to other compartments. service.gov.uk |

| Water | Sediment | The substance shows a strong tendency to partition to the sediment phase. service.gov.uk |

This table is based on the results of a generic level III fugacity model as described in the environmental risk evaluation report by the UK Environment Agency. service.gov.uk

This compound exhibits strong sorption to sediment and soil organic matter. service.gov.uknih.gov This is a key process controlling its environmental mobility and bioavailability. The high sorption is indicated by its estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1.2 x 10^6 L/kg, which suggests it is immobile in soil. nih.gov

The primary mechanism for this strong sorption is the interaction between the nonpolar isopropylphenyl groups of the molecule and the organic carbon fraction of soil and sediment. The kinetics of sorption are generally described by pseudo-second-order models, which suggest that the rate-limiting step may be chemisorption. brin.go.id Studies on similar organophosphate esters have shown that the sorption capacity is influenced by sediment characteristics such as clay content and organic matter content. brin.go.id

Due to its low vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov This particulate-bound form can be subject to long-range atmospheric transport, allowing it to reach remote regions far from its sources. The removal from the atmosphere occurs through wet and dry deposition. nih.gov The presence of related isopropylated triarylphosphate esters has been confirmed in house dust, indicating its potential for transport and accumulation in indoor environments as well. nih.gov

Transformation and Degradation Pathways in Environmental Matrices

Once in the environment, this compound can undergo various transformation and degradation processes.

Aryl phosphates, including this compound, are generally susceptible to hydrolysis, particularly under basic conditions. nih.gov While specific data on the hydrolysis of the 4-isopropylphenyl isomer under acidic and neutral conditions is limited, it is expected to undergo hydrolysis due to the presence of ester linkages. nih.gov The rate of hydrolysis is generally assumed to be slow under typical environmental pH conditions but can become more significant in acidic or alkaline environments. service.gov.uk The primary products of hydrolysis would be the corresponding isopropylphenols and phosphoric acid.

The biodegradation of this compound appears to be a slow process. nih.gov In a standard test using activated sludge, it showed 0% biodegradation over 4 weeks, suggesting it is not readily biodegradable. nih.gov However, some studies indicate that it can be considered inherently biodegradable, meaning it has the potential to be broken down by microorganisms under specific conditions. service.gov.uk

Research on similar organophosphate esters has identified microbial consortia capable of degradation. For instance, a consortium named ZY1, containing bacteria from the genera Sphingobacterium, Variovorax, and Flavobacterium, has been shown to degrade tricresyl phosphates, which are structurally related to this compound. nih.gov The proposed metabolic pathway for these compounds involves hydrolysis and hydroxylation, catalyzed by enzymes like cytochrome P450 and phosphatases. nih.gov Another study reported that Brevibacillus brevis can degrade tricresyl phosphates. researchgate.net These findings suggest that similar microbial communities and enzymatic systems could be involved in the breakdown of this compound in the environment.

Photodegradation Processes in Aqueous and Atmospheric Environments

This compound is not expected to react rapidly with air or water noaa.govnih.gov. When released into the atmosphere, its low vapor pressure suggests it will exist primarily in the particulate phase nih.gov. While specific studies detailing the rates and pathways of its photodegradation are limited, related organophosphate compounds are known to be transformed by environmental factors such as UV radiation nih.gov. However, detailed photodegradation mechanisms for this compound specifically are not extensively documented in available research.

Elucidation of Major Transformation Products and Cascade Mechanisms

Information regarding the major transformation products and the specific cascade mechanisms of this compound in the environment is not well-defined in the scientific literature. One assessment suggests that biodegradation is not a significant environmental fate process for this compound nih.gov. The complexity of the commercial mixtures, which often contain a variety of isomers, further complicates the identification of consistent transformation pathways chiron.no.

Bioaccumulation and Trophic Transfer in Ecological Systems

The potential for this compound to be absorbed and concentrated by living organisms is a key aspect of its environmental risk profile.

Bioconcentration Potential in Aquatic Organisms and Fish

There is conflicting information regarding the bioconcentration factor (BCF) of this compound in aquatic life. Some data suggest a low bioconcentration potential, with a BCF range of 6.9 to 43 nih.gov. In contrast, other assessments based on the compound's high octanol-water partition coefficient (log Kow of 6.1) estimate a significantly higher fish BCF. One estimation, using methods from the European Technical Guidance Document, calculated a BCF value of 30,549 L/kg, though it was noted that this approach may overestimate the BCF for triaryl phosphates service.gov.uk. A more conservative estimate based on data from similar compounds suggests a BCF of approximately 1,986 L/kg for tris(isopropylphenyl) phosphate service.gov.uk.

Table 1: Reported and Estimated Bioconcentration Factors (BCF) for Tris(isopropylphenyl) phosphate in Fish

| Data Source Type | BCF Value (L/kg) | Reference |

| Database Value | 6.9 - 43 | nih.gov |

| Estimated (Log Kow based) | 30,549 | service.gov.uk |

| Estimated (Corrected) | 1,986 | service.gov.uk |

Accumulation Dynamics in Terrestrial and Avian Biota

In the terrestrial environment, this compound is expected to be immobile in soil nih.gov. Its potential for bioaccumulation in soil-dwelling organisms has been estimated. Based on its log Kow value, the BCF for earthworms was estimated to be 15,108, indicating a high potential for accumulation service.gov.uk. There is currently a lack of available data regarding the accumulation dynamics of this compound in avian species.

Table 2: Estimated Bioconcentration Factor (BCF) in Terrestrial Biota

| Organism | BCF Value | Basis of Estimation | Reference |

| Earthworm | 15,108 | Log Kow (6.1) | service.gov.uk |

Isomer-Specific Bioaccumulation Patterns

Commercial isopropylphenyl phosphate products are complex mixtures containing numerous isomers with isopropyl groups at different positions (ortho, meta, para) on the phenyl rings nih.govchiron.noindustrialchemicals.gov.au. Analysis of technical mixtures indicates that they are not composed of major proportions of pure tris(2-isopropylphenyl) phosphate, tris(3-isopropylphenyl) phosphate, or this compound chiron.no. Instead, they contain a complex blend of isomers with varying degrees of substitution chiron.no. Different isomers can exhibit distinct biological and toxicological properties industrialchemicals.gov.au. This isomeric complexity is critical, as the environmental behavior and bioaccumulation potential of the commercial mixture may differ significantly from that of the pure this compound isomer.

Investigating Trophic Magnification Potential in Food Chains

Trophic magnification occurs when a chemical's concentration increases at successively higher levels in a food chain. For isopropylphenyl diphenyl phosphate, a related but less alkylated compound, a potential risk for secondary poisoning in freshwater and terrestrial food chains has been identified service.gov.uk. However, a full assessment of the trophic magnification potential for tris(isopropylphenyl) phosphate has not been possible due to the inability to derive a suitable predicted no-effect concentration (PNEC) from the available data service.gov.uk. This represents a significant data gap in understanding the compound's risk to higher-level predators.

Advanced Analytical Methodologies and Characterization

Chromatographic Separation Techniques for Complex Mixtures

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the separation and analysis of T4iPP from various samples. Isopropylated triphenyl phosphate (B84403) is often found as a complex isomeric mixture, making high-resolution separation techniques essential. publisso.de

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of T4iPP. publisso.dechromatographyonline.com This method allows for the effective separation of different isopropylated phenyl phosphate isomers, which is crucial for accurate identification and quantification. publisso.de In a typical GC-MS analysis, the components of a sample are separated by the gas chromatograph and subsequently identified by the mass-selective detector. publisso.de

For instance, a validated method for determining isopropylated triphenyl phosphate in workplace air involves sampling on a quartz filter, extraction with ethyl acetate (B1210297), and subsequent analysis by GC-MS. publisso.de The quantitative evaluation is often based on a calibration function using an internal standard, such as deuterated triphenyl phosphate (D15-TPP). publisso.de Pyrolysis/thermal desorption-GC/MS (Py/TD-GC-MS) is another approach that allows for the analysis of T4iPP in solid samples like plastics without the need for organic solvents, offering a simplified and environmentally friendly alternative. shimadzu.com

Table 1: Example GC-MS Parameters for Isopropylated Phenyl Phosphate Analysis

| Parameter | Value/Description | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | publisso.de |

| Sample Preparation | Extraction with ethyl acetate in an ultrasonic bath. | publisso.de |

| Injection Mode | Splitless, 1 µL injection volume. | publisso.dechromatographyonline.com |

| Inlet Temperature | 280 °C | chromatographyonline.com |

| Carrier Gas | Helium | publisso.de |

| Detector | Mass Selective Detector (MSD) | publisso.de |

| Ion Source (example) | Electron Ionization (EI), 70 eV | chromatographyonline.com |

| Quantification | Based on calibration function with an internal standard (e.g., D15-triphenyl phosphate). | publisso.de |

| Limit of Quantification (LOQ) | 0.050 mg/m³ (for an air sample volume of approx. 420 L) | publisso.de |

Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), provides exceptional sensitivity and selectivity for trace analysis of T4iPP. LC-HRMS is particularly advantageous for analyzing T4iPP in aqueous samples and for studying its fragmentation pathways. mdpi.com

The ESI-QTOF configuration allows for the accurate mass measurement of precursor and fragment ions, which aids in the confident identification of the compound. For T4iPP, the protonated molecule [M+H]⁺ is commonly observed in positive ionization mode. nih.gov The fragmentation of this precursor ion provides structural information, further confirming the identity of the analyte. mdpi.com

Table 2: LC-HRMS Parameters for Tris(4-isopropylphenyl) phosphate Analysis

| Parameter | Value/Description | Source |

| Instrument | LC-ESI-QTOF (e.g., TripleTOF 6600 SCIEX) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | |

| Flow Rate | 0.3 mL/min | |

| Precursor Ion (m/z) | 453.2189 [M+H]⁺ | nih.gov |

| Retention Time | ~18.874 min | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

Optimizing chromatographic parameters is critical to achieving the best possible separation, sensitivity, and specificity. researchgate.netnih.gov Key variables in both GC and LC methods include the temperature program, flow rate, mobile phase composition, and column chemistry. researchgate.netresearchgate.net

For LC methods, adjusting the mobile phase composition, such as the organic solvent content and the pH of the aqueous phase, can significantly impact the retention time and peak shape. researchgate.netresearchgate.net For example, the optimization of buffer conditions, like using ammonium (B1175870) bicarbonate and ammonia, has been shown to enhance the chromatographic resolution of isomeric phosphatidylinositol phosphate species, a principle applicable to T4iPP analysis. nih.gov The goal is to maximize the resolution between T4iPP and its isomers or other matrix components while ensuring high sensitivity and a reasonable analysis time. researchgate.net Similarly, for GC methods, optimizing the temperature ramp rate can improve the separation of closely eluting isomers.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, confirming the connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of T4iPP.

¹H NMR provides information about the number and types of protons in the molecule, including the distinct signals for the isopropyl group protons and the aromatic protons on the phenyl rings.

¹³C NMR reveals the carbon skeleton of the molecule. nih.govnih.gov Spectra for T4iPP show characteristic peaks for the isopropyl methyl carbons, the isopropyl methine carbon, the aromatic carbons, and the carbons directly bonded to the phosphate group. The use of ¹³C-labeled T4iPP can further aid in complex environmental or metabolic studies. isotope.com

³¹P NMR is particularly informative for organophosphorus compounds. It provides a single peak for the phosphorus atom in T4iPP, and its chemical shift is characteristic of the phosphate ester environment.

These combined NMR techniques allow for the unambiguous confirmation of the atomic connectivity of the this compound isomer.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Source |

| ~2850-3000 | Isopropyl group, Aromatic C-H | C-H stretching | nih.gov |

| ~1500, ~1600 | Aromatic Ring | C=C stretching | nih.gov |

| ~1100-1300 | Phosphate Ester | P=O stretching | nih.gov |

| ~950-1050 | Phosphate Ester | P-O-C stretching | nih.gov |

The presence of these key absorption bands, particularly the strong P=O stretch and the P-O-C stretches, provides clear evidence for the phosphate ester core of the molecule, while the C-H and C=C vibrations confirm the isopropylphenyl moieties. nih.gov

Quantitative Analysis and Method Validation in Diverse Matrices

The quantitative analysis of this compound demands high sensitivity and specificity to ensure reliable and accurate results, particularly in complex samples. Method validation is a critical component of this process, establishing the performance characteristics of the analytical procedure.

To achieve the highest degree of accuracy in quantitative analysis, the use of isotope-labeled internal standards is a widely accepted and essential practice. nih.gov For the analysis of isopropylphenyl phosphates, which includes this compound, deuterated internal standards such as triphenyl phosphate-d15 (D15-TPP) are commonly employed. publisso.de

The core principle of this technique involves introducing a known quantity of the isotope-labeled standard into the sample at the very beginning of the analytical process. publisso.de These standards are ideal because they exhibit nearly identical chemical and physical properties to the target analyte, this compound. nih.gov This means they behave similarly during extraction, clean-up, and chromatographic separation. However, because they have a different mass due to the isotopic labeling, they can be distinguished from the native analyte by a mass spectrometer. nih.gov

By comparing the signal of the native analyte to that of the internal standard, analysts can correct for any loss of analyte that may occur during sample preparation and analysis. This approach effectively compensates for variations in extraction efficiency and potential matrix effects, which can suppress or enhance the analyte signal. nih.gov The use of an isotope-labeled internal standard is particularly crucial for correcting interindividual variability in the recovery of analytes from biological samples. nih.gov The quantitative evaluation is typically performed by creating a calibration function where the ratio of the peak areas of the analyte to the internal standard is plotted against the corresponding concentrations of the calibration standards. publisso.de

A study on the determination of isopropylated triphenyl phosphates in workplace air demonstrated the effectiveness of this method. Sampling was conducted by drawing air through a quartz filter that had been spiked with D15-triphenyl phosphate as an internal standard. publisso.de

| Internal Standard | Application | Reference |

| Triphenyl phosphate-d15 (D15-TPP) | Quantification of isopropylated phenyl phosphates in air samples. | publisso.de |

| Isotope-labeled internal standards (general) | Correction for interindividual variability in recovery from biological samples. | nih.gov |

| ¹³C- and ²H-labeled internal standards | Analysis of amphetamines in biological samples, demonstrating the superiority of ¹³C-labeled standards. | nih.gov |

Effective environmental monitoring of this compound requires analytical methods with very low detection and quantification limits, as this compound can be present at trace levels in various environmental compartments. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. d-nb.info

For the analysis of isopropylated triphenyl phosphates in workplace air, a method has been validated with a relative limit of quantification (LOQ) of 0.050 mg/m³ based on an air sample volume of approximately 420 liters. publisso.de The development of such low limits is crucial for assessing potential exposure and ensuring compliance with occupational exposure limits. The characteristics of the method are often calculated in accordance with standards such as DIN EN 482. publisso.de

Different approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio, the slope of the calibration curve, and the analysis of laboratory fortified blanks. d-nb.info The choice of method can influence the resulting detection and quantification limits. d-nb.info

| Parameter | Value | Matrix | Method | Reference |

| Limit of Quantification (LOQ) | 0.050 mg/m³ | Workplace Air | Gas Chromatography-Mass Spectrometry (GC-MS) | publisso.de |

To ensure the reliability and comparability of analytical data for this compound, robust quality control measures and participation in inter-laboratory comparison studies are essential. Quality control involves the routine use of calibration standards and quality control samples to monitor the performance of the analytical method.

Inter-laboratory comparison studies, also known as proficiency testing, are a critical component of external quality assurance. In these studies, multiple laboratories analyze the same sample, and the results are compared to a reference value. This allows for an independent assessment of a laboratory's analytical performance and helps to identify any systematic errors or biases. researchgate.net

For the analysis of phosphorus compounds in general, inter-laboratory studies have demonstrated that with a standardized procedure, excellent agreement can be achieved between different laboratories. In one such study focusing on phosphorus adsorption in soils, a mean coefficient of variation of only 0.91% was obtained across four laboratories, indicating a high degree of consistency. researchgate.net While this study did not specifically focus on this compound, it highlights the importance and feasibility of achieving high-quality, comparable data through standardized methods and inter-laboratory comparisons.

Sample Preparation and Extraction Protocols

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction protocols. These steps are designed to isolate the target analyte from the sample matrix and remove any interfering substances that could compromise the accuracy of the analysis.

The choice of extraction method for this compound is dictated by the nature of the sample matrix. Different procedures are required for environmental samples like air, water, and soil, as well as for biological samples such as plasma or tissue.

For air samples, a common technique involves drawing a defined volume of air through a quartz filter. The collected isopropylated phenyl phosphates, including this compound, are then extracted from the filter using a suitable solvent. publisso.de A typical procedure involves immersing the filter in ethyl acetate and using a combination of an ultrasonic bath and a horizontal shaker to facilitate extraction. publisso.de This method has been shown to have a high mean recovery of 98.9%. publisso.de

For solid samples like soil and sediment, more rigorous extraction techniques may be necessary. While specific extraction efficiencies for this compound in these matrices are not detailed in the provided search results, general methods for organophosphorus compounds often involve techniques like Soxhlet extraction. d-nb.info

In the context of biological samples, such as plasma, liquid-liquid extraction is a frequently used method. nih.gov This involves acidifying the sample and then extracting the analyte into an organic solvent like ethyl acetate. nih.gov The efficiency of this extraction can vary between individuals, underscoring the importance of using an isotope-labeled internal standard to correct for such variability. nih.gov

| Sample Matrix | Extraction Method | Solvent | Mean Recovery | Reference |

| Workplace Air (on quartz filter) | Ultrasonic bath and horizontal shaker | Ethyl acetate | 98.9% | publisso.de |

| Biological Plasma (general analyte) | Liquid-Liquid Extraction | Ethyl acetate | Variable | nih.gov |

Following extraction, the sample extract often contains co-extracted compounds from the matrix that can interfere with the analysis of this compound. Therefore, a clean-up step is typically required to remove these interferences.

For heavily contaminated extracts from air sampling filters, an optional purification step using solid-phase extraction (SPE) can be employed. publisso.de SPE utilizes a solid sorbent material to selectively retain either the target analyte or the interfering compounds, allowing for their separation. This results in a cleaner extract, which can improve the sensitivity and robustness of the subsequent analysis by gas chromatography-mass spectrometry (GC-MS). publisso.de

The use of a mass-selective detector in GC-MS provides a high degree of specificity, which also helps to mitigate the impact of interfering compounds. By monitoring for specific mass fragments of this compound, the detector can selectively identify and quantify the target analyte even in the presence of other co-eluting compounds. publisso.de

Structure Activity Relationship Sar and Theoretical Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer a powerful lens through which to examine the properties of Tris(4-isopropylphenyl) phosphate (B84403) at a molecular level.

Quantum chemical calculations are employed to understand the electronic properties and reactivity of organophosphate esters. For compounds like Tris(4-isopropylphenyl) phosphate, these calculations can predict molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to its reactivity. Organophosphates are known to be susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas when they interact with strong reducing agents. nih.govchemicalbook.com Furthermore, partial oxidation of these compounds can lead to the release of toxic phosphorus oxides. nih.govchemicalbook.com Such computational studies are vital for predicting potential degradation pathways and the formation of toxic metabolites.

Molecular dynamics (MD) simulations can model the behavior of this compound when incorporated into materials. As a widely used flame retardant and plasticizer in polymers like PVC, polyurethane, and epoxy resins, understanding its interaction at the molecular level is critical. service.gov.ukepa.gov MD simulations can elucidate how the molecule orients itself within a polymer matrix, how it affects the material's physical properties such as flexibility, and the mechanism by which it functions as a flame retardant, which often involves the formation of a protective char layer upon combustion. guidechem.com These simulations also help in predicting the leaching potential of the compound from consumer products, a key factor in human exposure. nih.gov

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are essential for estimating the environmental behavior of this compound. researchgate.net Based on its structure, the soil adsorption coefficient (Koc) for tris(isopropylphenyl)phosphate (B132702) has been estimated to be 1.2 x 10^6, suggesting it is expected to be immobile in soil. nih.gov The compound's vapor pressure is estimated to be very low, and its Henry's Law constant is also low, indicating that volatilization from moist soil or water surfaces is not a significant environmental fate process. nih.gov A study using activated sludge showed 0% biodegradation, suggesting that this is not an important degradation pathway. nih.gov

QSAR models also predict the aquatic toxicity of isopropylated triphenyl phosphates.

| Organism | Endpoint | Substance | Estimated Value (mg/l) | Source |

|---|---|---|---|---|

| Fish | 96-hour LC50 | Isopropylphenyl diphenyl phosphate | 0.34 | service.gov.uk |

| Fish | 96-hour LC50 | Tris(isopropylphenyl) phosphate | 0.11 | service.gov.uk |

| Daphnia magna | 48-hour EC50 | Isopropylphenyl diphenyl phosphate | 0.64 | service.gov.uk |

| Daphnia magna | 48-hour EC50 | Tris(isopropylphenyl) phosphate | 0.28 | service.gov.uk |

Isomer-Specific Effects and Mechanistic Insights

Commercial isopropylated triphenyl phosphate (IPTPP) is a complex mixture of various isomers. industrialchemicals.gov.auuzh.ch The specific properties and effects of the mixture are highly dependent on the position and number of isopropyl groups on the phenyl rings. industrialchemicals.gov.au

The position of the isopropyl group—ortho (o), meta (m), or para (p)—on the phenyl rings significantly influences the compound's toxicological profile. industrialchemicals.gov.au Of particular concern is the potential for organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au Studies have shown that the neurotoxic potential is linked to the presence of ortho-substituted isomers. industrialchemicals.gov.auuzh.ch For instance, o-isopropylphenyl diphenyl phosphate has been shown to cause OPIDN in hens, while the tri-m-isopropylphenyl and tri-p-isopropylphenyl phosphate isomers did not. industrialchemicals.gov.au The neurotoxic effects are thought to be caused by metabolites, such as phenyl saligenin phosphate, which forms from isomers with a hydrogen atom at the alpha-carbon of the alkyl group and inactivates the neuropathy target esterase (NTE) enzyme. uzh.ch

| Isomer | Observed OPIDN in Hens | Source |

|---|---|---|

| o-isopropylphenyl diphenyl phosphate | Yes (at 1200 mg/kg bw) | industrialchemicals.gov.au |

| tri-o-isopropylphenyl phosphate | No | industrialchemicals.gov.au |

| tri-m-isopropylphenyl phosphate | No | industrialchemicals.gov.au |

| tri-p-isopropylphenyl phosphate | No | industrialchemicals.gov.au |

| p-isopropylphenyl diphenyl phosphate | No | industrialchemicals.gov.au |

| Component | Percent Composition in a Sample IPP Mixture | Source |

|---|---|---|

| Triphenyl phosphate (TPHP) | 21.5% | oup.comnih.gov |

| Mono-isopropylated-IPP | 36.9% | oup.comnih.gov |

| Bis-isopropylated IPP | 21.9% | oup.comnih.gov |

| Tris-isopropylated IPP | 8.5% | oup.comnih.gov |

Relationship between Isomer Structure and Biotransformation Pathways

This compound is a component of commercial mixtures known as isopropylphenyl phosphates (IPTPP). These formulations are not discrete chemicals but rather complex isomeric mixtures of phosphate esters derived from isopropyl phenols. wa.gov The isopropyl groups can be substituted at the ortho, meta, or para positions on one, two, or three of the phenyl rings, leading to a large number of possible isomers. nih.gov This isomeric composition is significant as it directly influences the biotransformation pathways of the compound.

The metabolism of IPTPP isomers in humans leads to the formation of specific metabolites. For instance, mono-isopropylphenyl phenyl phosphate (mono-ipPPP) has been identified as a major metabolite of IPTPPs and is frequently detected in human urine samples, indicating widespread exposure. nih.gov The specific isomer of the parent compound dictates the structure of the resulting diaryl and monoaryl phosphate metabolites. Biotransformation typically involves the cleavage of the ester bonds, leading to hydroxylated metabolites that can then be conjugated and excreted. The position of the isopropyl group (ortho, meta, or para) affects the rate and pathway of this metabolism.

Recent studies have focused on characterizing the individual isomers within commercial mixtures to better understand their environmental fate and toxicological profiles. nih.gov For example, research has identified and quantified isomers such as 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 3-isopropylphenyl diphenyl phosphate (3IPPDPP), and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) in flame retardant mixtures. nih.govresearchgate.net The biotransformation of these specific isomers will yield correspondingly structured metabolites, a critical factor for both toxicological assessment and human biomonitoring.

Table 1: Isopropylated Phenyl Phosphate Isomers and Their Biotransformation

| Isomer Type | Parent Compound Example | Primary Biotransformation Pathway | Key Metabolite(s) |

| Mono-isopropylated | 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | Hydrolysis of one phenyl ester bond | Diphenyl phosphate (DPP) and 4-isopropylphenol |

| Di-isopropylated | bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | Stepwise hydrolysis of ester bonds | Mono(4-isopropylphenyl) phosphate and Phenyl phosphate |

| Tri-isopropylated | This compound (T4IPPP) | Stepwise hydrolysis of ester bonds | Di(4-isopropylphenyl) phosphate and Mono(4-isopropylphenyl) phosphate |

Comparative Analysis with Other Organophosphate Esters

Structural Analogues (e.g., Triphenyl Phosphate, Cresyl Phosphates) and their Mechanistic Parallels

A comparative analysis of this compound with its structural analogues, such as triphenyl phosphate (TPhP) and cresyl phosphates, reveals important mechanistic parallels, particularly concerning neurotoxicity and endocrine disruption.

Cresyl Phosphates: The toxicity of cresyl phosphates is highly dependent on the specific isomer, a parallel that is crucial for understanding IPTPPs. industrialchemicals.gov.au For cresyl phosphates, ortho-isomers are known to cause organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au Similarly, the neurotoxic potential of IPTPP commercial mixtures is linked to the proportion of ortho-substituted isomers. industrialchemicals.gov.au Studies have shown that unsymmetrical mono-ortho isopropylphenyl isomers appear to be more potent in causing OPIDN than symmetrical tri-ortho isomers. industrialchemicals.gov.au This isomer-specific toxicity is a key mechanistic parallel, highlighting the importance of characterizing the exact composition of commercial mixtures.

Triphenyl Phosphate (TPhP): TPhP is structurally the parent compound to IPTPP, lacking only the isopropyl substitutions. Both are used as flame retardants and plasticizers. wa.govservice.gov.uk A significant mechanistic parallel is their activity as endocrine disruptors. TPhP has been shown to act as an estrogen receptor α (ERα) agonist and can promote the synthesis of 17β-estradiol (E2). nih.gov While the specific endocrine activities of all IPTPP isomers are still under investigation, the potential for similar mechanisms exists. Molecular docking studies suggest that both TPhP and other organophosphates can fit into estrogen receptors, with the specific substituent groups affecting receptor activation. nih.gov The presence of TPhP as a component in some commercial IPTPP formulations further complicates toxicological assessments. wa.govnih.gov

Table 2: Comparative Overview of this compound and its Analogues

| Feature | This compound (IPTPP) | Triphenyl Phosphate (TPhP) | Cresyl Phosphates (TCP) |

| Primary Use | Flame retardant, plasticizer, lubricant industrialchemicals.gov.auservice.gov.uk | Flame retardant, plasticizer | Flame retardant, plasticizer |

| Key Mechanistic Concern | Isomer-dependent neurotoxicity, potential endocrine disruption industrialchemicals.gov.au | Endocrine disruption (ERα agonist) nih.gov | Isomer-dependent neurotoxicity (OPIDN) industrialchemicals.gov.au |

| Isomer-Specific Toxicity | Yes, ortho-isomers are of particular concern for neurotoxicity. industrialchemicals.gov.au | Not applicable (no isomers) | Yes, ortho-isomers are potent neurotoxicants. industrialchemicals.gov.au |

| Commercial Form | Complex isomeric mixture wa.gov | Discrete chemical | Isomeric mixture (ortho, meta, para) |

Distinguishing Features and Unique Research Implications of this compound

The most significant distinguishing feature of this compound is that it is commercially sold as a complex mixture of various isopropyl-substituted isomers, rather than as a single, discrete chemical. wa.govnih.gov This has profound implications for research and regulation. The variable composition between different commercial products means that toxicity and environmental persistence can differ from one formulation to another, making hazard assessment challenging. researchgate.net

Furthermore, IPTPPs have been prioritized for assessment by regulatory bodies like the U.S. Environmental Protection Agency (EPA), which listed them as persistent, bioaccumulative, and toxic (PBT) chemicals under the Toxic Substances Control Act (TSCA). wa.govnih.gov This designation fast-tracks the chemical for regulatory action to reduce exposure and underscores its environmental health concerns. The high potential for bioaccumulation and moderate persistence are key factors in this classification. wa.gov

The widespread detection of its metabolites, such as mono-isopropylphenyl phenyl phosphate (mono-ipPPP), in nearly all participants in some human biomonitoring studies, presents another unique research implication. nih.gov It confirms extensive human exposure and drives further research into the health effects of these specific metabolites and their parent isomers.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Speciation and Metabolite Profiling

The complexity of commercial IPP mixtures, which contain various isomers, and their subsequent metabolism in biological systems, necessitates advanced analytical techniques for accurate identification and quantification. Future research is focused on moving beyond traditional chromatographic methods to more powerful and specific approaches.

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) is at the forefront of this research. These methods offer the sensitivity and resolving power needed to separate and identify individual IPP isomers and their metabolites. nih.gov For instance, the use of techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) is crucial for the target, suspect, and non-target analysis of biotransformation products in various environmental and biological matrices. nih.govmdpi.com

A significant challenge in metabolite profiling is the lack of authentic analytical standards for many predicted biotransformation products. nih.gov Future research will likely focus on the synthesis of these standards to enable accurate quantification. Furthermore, in vitro and in silico models are being developed to predict the metabolism of IPP isomers, providing insights into potential metabolites even before they are detected in environmental or biological samples. nih.gov The development of "one-step" analytical procedures, such as cold-induced liquid-liquid extraction (CI-LLE) coupled with HPLC-MS/MS, aims to simplify and expedite the simultaneous analysis of parent OPEs and their metabolites in various human matrices. nih.gov

Table 1: Emerging Analytical Techniques for Tris(4-isopropylphenyl) phosphate (B84403) and its Metabolites

| Technique | Application | Advantages | Research Focus |

| UPLC-HRMS | Speciation of IPP isomers and identification of novel metabolites | High resolution and sensitivity, enabling differentiation of structurally similar compounds. | Development of methods for non-target and suspect screening. nih.gov |

| LC-MS/MS | Quantification of known metabolites in biological and environmental samples | High specificity and sensitivity for targeted analysis. | Application to large-scale biomonitoring studies. nih.gov |

| GC-MS | Analysis of parent IPP isomers in commercial mixtures and environmental samples | Robust and well-established for volatile and semi-volatile compounds. | Improvement of methods for complex isomeric mixtures. |

| CI-LLE-HPLC-MS/MS | Simultaneous determination of OPEs and their metabolites in human matrices | Simplified sample preparation and rapid analysis. nih.gov | Optimization for a wider range of OPEs and matrices. |

| In silico modeling | Prediction of metabolic pathways and potential metabolites | Cost-effective and rapid screening of potential biotransformation products. nih.gov | Integration with experimental data for model validation. |

Advanced Mechanistic Studies in Material Science and Engineering Applications

While IPP is widely used as a flame retardant, a detailed understanding of its mechanism of action at the molecular level within different polymer matrices is still an active area of research. Future studies will delve deeper into the synergistic and antagonistic effects of IPP when combined with other additives in polymer formulations.

Research is focusing on how IPP influences the thermal degradation pathways of polymers like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS). masjaps.com The goal is to elucidate the chemical reactions that occur in both the condensed phase (char formation) and the gas phase (flame inhibition). researchgate.netmdpi.com Advanced analytical techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are being employed to identify the volatile and semi-volatile products generated during polymer combustion in the presence of IPP. researchgate.net

Computational modeling and simulation are also emerging as powerful tools to predict the flame retardant efficacy of IPP and its interactions with polymer chains at the atomic level. These models can help in designing more effective and efficient flame-retardant systems. Furthermore, the influence of IPP on the physical and mechanical properties of advanced polymer composites is another critical research area, ensuring that fire safety is achieved without compromising material performance. mdpi.com

Table 2: Research Focus on Mechanistic Studies of Tris(4-isopropylphenyl) phosphate in Polymers

| Research Area | Techniques | Objectives |

| Condensed-Phase Mechanisms | Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS) | To understand how IPP promotes the formation of a protective char layer that insulates the polymer from heat and oxygen. researchgate.net |

| Gas-Phase Mechanisms | Py-GC-MS, Cone Calorimetry | To identify the radical scavenging and flame-inhibiting species released from IPP during combustion. researchgate.net |

| Synergistic Effects | UL-94, Limiting Oxygen Index (LOI), Cone Calorimetry | To investigate the interactions of IPP with other additives (e.g., other flame retardants, stabilizers) to enhance fire safety. masjaps.comresearchgate.net |

| Computational Modeling | Molecular Dynamics, Density Functional Theory | To simulate the interactions between IPP and polymer chains and predict its flame retardant performance. |

| Material Properties | Mechanical testing (tensile, impact), Dynamic Mechanical Analysis (DMA) | To evaluate the effect of IPP on the strength, durability, and other performance characteristics of polymers. mdpi.com |

Refinement of Environmental Fate Modeling and Prediction for Complex Mixtures

Predicting the environmental transport and fate of IPP is complicated by the fact that it is released as a complex mixture of isomers, which can have different physical and chemical properties. Future research aims to develop more sophisticated environmental models that can account for this complexity.

Multimedia urban models are being updated to better estimate the emissions and fate of organophosphate esters, including IPP, in urban environments. nih.govcapes.gov.brnih.gov These models consider various environmental compartments such as air, water, soil, and biota to predict the distribution and persistence of these compounds. A key challenge is the accurate parameterization of these models, which requires reliable data on the physicochemical properties of individual IPP isomers.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the environmental properties and behavior of OPEs based on their molecular structure. nih.govrsc.org These predictive models can help to fill data gaps for isomers and transformation products for which experimental data are not available. The focus is on improving the accuracy and applicability domain of these models for complex mixtures of organophosphate esters. nih.gov Research is also addressing the uncertainties in physicochemical parameters used for modeling novel OPEs across different environmental media. researchgate.net

Green Chemistry Principles in the Design and Synthesis of Sustainable Alternatives